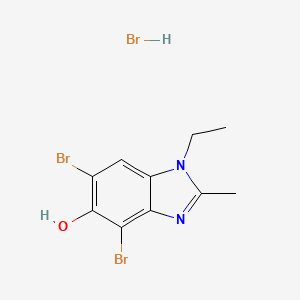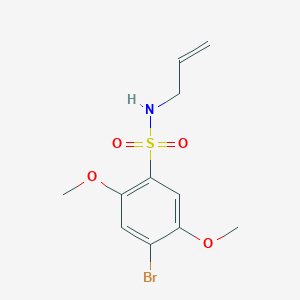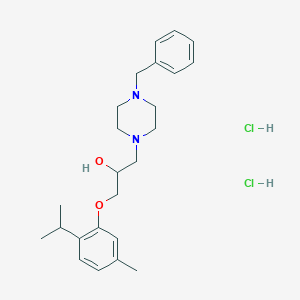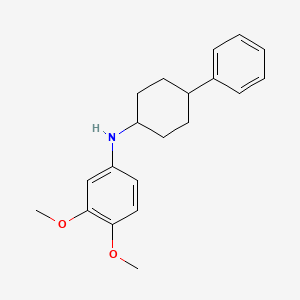
N,N-diethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine, commonly known as 'PCE', is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. PCE was first synthesized in the 1970s and has been used in scientific research to study the mechanisms of action of dissociative anesthetics.
Mecanismo De Acción
PCE acts as an NMDA receptor antagonist, which means it blocks the action of the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, PCE produces dissociative anesthesia, which is characterized by a loss of sensation and perception.
Biochemical and Physiological Effects:
PCE has been shown to produce a range of biochemical and physiological effects in animal studies. These include changes in heart rate, blood pressure, and body temperature. PCE has also been shown to produce neurotoxic effects in the brain, particularly in the hippocampus and cortex.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PCE in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful reference compound in studies that investigate the effects of dissociative anesthetics. However, one limitation of using PCE is that it is a controlled substance and requires special permits for use in research.
Direcciones Futuras
There are several future directions for research on PCE. One direction is to investigate the effects of PCE on different brain regions and neurotransmitter systems. Another direction is to investigate the potential therapeutic uses of PCE, such as in the treatment of depression or anxiety disorders. Additionally, more research is needed to understand the long-term effects of PCE use on the brain and behavior.
In conclusion, PCE is a dissociative anesthetic drug that has been used in scientific research to study the mechanisms of action of dissociative anesthetics. The synthesis of PCE involves the reaction of 1,2-ethanediamine with 4-phenylcyclohexanone in the presence of diethylamine. PCE acts as an NMDA receptor antagonist and produces dissociative anesthesia. PCE has several advantages and limitations for use in lab experiments, and there are several future directions for research on PCE.
Métodos De Síntesis
The synthesis of PCE involves the reaction of 1,2-ethanediamine with 4-phenylcyclohexanone in the presence of diethylamine. The reaction yields PCE as a white crystalline solid with a melting point of 83-84°C. The purity of PCE can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
PCE has been used in scientific research to study the mechanisms of action of dissociative anesthetics. It is commonly used as a reference compound in studies that investigate the structure-activity relationships of arylcyclohexylamine derivatives. PCE has also been used in studies that investigate the effects of dissociative anesthetics on the brain and behavior.
Propiedades
IUPAC Name |
N',N'-diethyl-N-(4-phenylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2/c1-3-20(4-2)15-14-19-18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-9,17-19H,3-4,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGOOEIFOYZLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetic acid](/img/structure/B5065890.png)
![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5065908.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B5065911.png)

![4-chloro-2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}phenol](/img/structure/B5065926.png)
![3-(2-chlorophenyl)-11-(2,3-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5065927.png)
![N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065930.png)
![1-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5065935.png)

![2-{[5-acetyl-3-cyano-6-methyl-4-(1-naphthyl)-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5065944.png)


![N-(2,5-dimethoxyphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5066001.png)
